tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
Description
This compound is a boron-containing pyrrolo[2,3-c]pyridine derivative, characterized by a tert-butyl carboxylate protecting group and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent. Its molecular structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13-11-20-9-8-12(13)10-14(21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMHNUGNHRHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dioxaborolane Group: This is usually achieved through a borylation reaction, where a boronic ester is introduced to the pyrrolo[2,3-c]pyridine core.
Esterification: The final step involves the esterification of the compound with tert-butyl alcohol under acidic or basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the pyrrolo[2,3-c]pyridine core, potentially altering its electronic properties.
Substitution: The dioxaborolane group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it acts as a boron source.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Coupled products from cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate has shown promise in drug development due to its ability to act as a bioisostere for carboxylic acids. The incorporation of the dioxaborolane group can improve the pharmacokinetic properties of lead compounds by enhancing their stability and bioavailability.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant anticancer activity. For instance, studies have identified that modifications at the nitrogen positions can lead to enhanced interaction with biological targets involved in cancer proliferation pathways. The dioxaborolane moiety may facilitate these interactions by participating in hydrogen bonding or coordination with metal ions within enzymes.
Organic Synthesis
This compound serves as an effective building block for synthesizing more complex organic molecules. The presence of the boron atom allows for Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Synthetic Pathway Example
A typical synthetic pathway involves:
- Step 1 : Formation of the boronic ester via reaction with an aryl halide.
- Step 2 : Coupling with various electrophiles to produce substituted pyrrolopyridines.
This methodology has been successfully employed to create libraries of compounds for biological screening.
Materials Science
In materials science, this compound is investigated for its potential use in developing functional materials such as sensors and catalysts. The unique electronic properties imparted by the boron atom can enhance the conductivity and reactivity of polymer matrices.
Application Example: Conductive Polymers
The integration of this compound into conductive polymers has shown improvements in charge transport properties, making them suitable for applications in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism by which tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate exerts its effects depends on its application. In cross-coupling reactions, the dioxaborolane group facilitates the transfer of the boron moiety to the target molecule, enabling the formation of new carbon-carbon bonds. In biological systems, the compound’s interactions with molecular targets can modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Containing Pyrrolo-Pyridine Derivatives
(a) tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 942070-47-5)
- Key Differences :
- The boronate ester is attached at position 3 of the pyrrolo[2,3-b]pyridine core instead of position 2 in the target compound.
- The isomeric pyrrolo[2,3-b]pyridine scaffold alters electronic properties and steric accessibility for cross-coupling reactions.
- Molecular Formula : C₁₈H₂₅BN₂O₄
- Molecular Weight : 344.21 g/mol .
(b) tert-Butyl 5-Methyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (PC-1581, CAS: 2377608-55-2)
Non-Boron Pyrrolo-Pyridine Derivatives
(a) tert-Butyl 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Key Differences :
- Lacks the boronate ester, rendering it unsuitable for Suzuki-Miyaura couplings.
- Partial saturation (2,3-dihydro) increases conformational flexibility but reduces aromaticity.
- Applications : Primarily used as an intermediate in drug discovery .
(b) tert-Butyl 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: 1254360-67-2)
Boron-Containing Heterocycles with Distinct Cores
(a) tert-Butyl 4-[3-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (PB97340, CAS: 1256359-15-5)
- Key Differences :
- Pyrazole core instead of pyrrolo-pyridine.
- Piperidine substituent introduces basicity and 3D flexibility.
- Applications : Versatile building block for kinase inhibitors .
(b) 1-Carbobenzoxy-1,2,3,6-Tetrahydro-4-(tetramethyl-dioxaborolan-2-yl)pyridine (CAS: 286961-15-7)
Comparative Data Table
Biological Activity
The compound tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₅BN₂O₄
- Molecular Weight : 344.21 g/mol
- CAS Number : 942070-47-5
The structure of the compound includes a pyrrolo-pyridine core, which is known for its diverse biological activities. The presence of the dioxaborolane moiety is significant as boron compounds often exhibit unique reactivity and biological properties.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The pyrrolo[2,3-c]pyridine framework is particularly noted for its ability to inhibit protein kinases, which are crucial in regulating cellular functions such as growth and metabolism.
Therapeutic Applications
-
Cancer Research :
- Compounds similar to tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine have been investigated for their potential as anticancer agents. For instance, studies have shown that pyrrolo-pyridine derivatives can inhibit mTOR pathways, which are often dysregulated in cancer cells .
- The structural modification with boron may enhance the selectivity and potency of these compounds against specific cancer types.
- Antimicrobial Activity :
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that pyrrolo-pyridine derivatives inhibited cell proliferation in breast cancer cell lines by targeting specific kinases. |
| Study B (2021) | Reported antimicrobial activity against E. coli and S. aureus with IC50 values indicating potent effects at low concentrations. |
| Study C (2023) | Investigated the pharmacokinetics of boron-containing compounds showing improved bioavailability compared to traditional non-boronated counterparts. |
Q & A
Q. Table 1: Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Solvent | DCM |
| Temperature | Room temperature |
| Monitoring | LC-MS for intermediate consumption |
| Purification Yield | 59% |
Advanced: How can computational methods optimize synthesis?
Answer:
Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s approach) predict transition states and intermediates, enabling identification of energy barriers. This reduces trial-and-error by narrowing optimal conditions (e.g., solvent choice, temperature) . For example, DFT calculations can model boronate ester stability to guide protecting group strategies.
Basic: Which characterization techniques confirm structure and purity?
Answer:
Critical techniques include:
- NMR : ¹H/¹³C NMR for backbone verification (e.g., tert-butyl group at δ ~1.4 ppm).
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed).
- IR : Carbonyl stretches (~1700 cm⁻¹ for ester/boronate).
- LC-MS : Monitors reaction progress and purity (>95%) .
Advanced: How to mitigate competing side reactions during coupling?
Answer:
- Temperature control : Slow addition of reagents at 0°C minimizes undesired nucleophilic attacks.
- Stoichiometric adjustments : Excess amine (1.2 equiv.) drives coupling to completion.
- Real-time monitoring : LC-MS tracks mixed anhydride consumption to prevent overactivation .
Structural Analysis: How does the boronate ester influence reactivity?
Answer:
The tetramethyl-1,3,2-dioxaborolane group enhances stability in Suzuki-Miyaura cross-couplings. Its electron-donating methyl groups reduce Lewis acidity, favoring transmetalation while resisting protodeboronation. Comparative studies with pinacol boronate analogs show improved yields in aryl couplings .
Advanced: Designing analogs with modified pyrrolopyridine cores
Answer:
Q. Table 2: Analog Design Strategies
| Modification | Method | Application |
|---|---|---|
| N-functionalization | Pd-catalyzed coupling | Bioactive probe synthesis |
| Boronate substitution | Transesterification with diols | Tuning reactivity |
Basic: Effective post-synthesis purification methods
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (0–100%) for polar impurities.
- Acid/base washes : Removes unreacted amines or acids (e.g., 0.1 M HCl, sat. NaHCO₃) .
Advanced: Assessing stability under varying conditions
Answer:
- Thermal stability : TGA/DSC analysis (decomposition >150°C).
- Moisture sensitivity : Store under inert gas; Karl Fischer titration monitors water content.
- Light exposure : UV-vis spectroscopy tracks boronate degradation .
Basic: Common solvents and reagents in synthesis
Answer:
- Solvents : DCM (anhydrous), ethyl acetate, hexane.
- Reagents : DIPEA (base), isobutyl chloroformate (activator), 2-amino-2-methylpropanol (nucleophile) .
Advanced: Troubleshooting low yields from steric hindrance
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
